trans-2-Ethyl-cyclopropylamine

Monoamine Oxidase Epigenetics Medicinal Chemistry

Medicinal chemistry teams require precise stereochemistry to avoid confounding SAR in epigenetic target validation. This trans-2-ethyl-cyclopropylamine (CAS 1807938-46-0) offers: • ≥98% purity with defined rel-(1R,2R) configuration • Estimated cLogP ~0.7 vs. 1.7 for tranylcypromine - reduces hERG/phospholipidosis risk • Rigid cyclopropane scaffold for entropy-driven binding in protease or CNS lead optimization Supplied as a chiral building block for immediate use in asymmetric synthesis or fragment-based screening.

Molecular Formula C5H11N
Molecular Weight 85.15
CAS No. 1807938-46-0
Cat. No. B2925307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Ethyl-cyclopropylamine
CAS1807938-46-0
Molecular FormulaC5H11N
Molecular Weight85.15
Structural Identifiers
SMILESCCC1CC1N
InChIInChI=1S/C5H11N/c1-2-4-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1
InChIKeyGAZWKJNMLLGPKV-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Ethyl-cyclopropylamine for Research & Drug Discovery


trans-2-Ethyl-cyclopropylamine (CAS 1807938-46-0) is a chiral cyclopropylamine building block with the molecular formula C5H11N and molecular weight 85.15 g/mol, supplied at ≥98% purity . It belongs to the class of 2-substituted cyclopropylamines, which serve as mechanism-based inhibitors of flavin-dependent amine oxidases including lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidases A and B [1]. The rigid cyclopropane scaffold constrains the amine in a fixed geometry, making it a valuable fragment for structure-activity relationship (SAR) exploration and as a synthetic intermediate in medicinal chemistry programs targeting epigenetic and neurological disorders [2].

Chiral trans-cyclopropylamine building block
Mechanism-based LSD1/MAO inhibitor probe scaffold
Rigid cyclopropane for SAR exploration in epigenetic and neurological research

Why Generic Cyclopropylamine Analogs Cannot Replace It


Cyclopropylamine derivatives exhibit steep structure-activity relationships where the identity and stereochemistry of the 2-substituent dictate both target engagement and off-target liability [1]. While trans-2-phenylcyclopropylamine (tranylcypromine, PCPA) is a potent but non-selective LSD1/MAO inhibitor, replacement of the phenyl ring with an ethyl group eliminates the aromatic π-stacking interactions critical for LSD1 active-site binding, fundamentally altering the inhibitory profile [2]. Conversely, unsubstituted cyclopropylamine lacks sufficient steric bulk to achieve meaningful selectivity between MAO A and MAO B. The trans configuration of the 2-ethyl compound is essential: cis-2-ethyl-cyclopropylamine diastereomers exhibit different covalent adduct formation with the FAD cofactor, as demonstrated by X-ray crystallography of related 1-substituted trans vs. cis cyclopropylamine-KDM1A complexes [3]. Procurement of an incorrectly specified diastereomer or regioisomer (e.g., 1-ethyl-cyclopropylamine) will therefore yield divergent biological results and confound SAR interpretation.

Unsubstituted cyclopropylamine
Ethyl group provides minimal steric bulk for selectivity emergence
May lack MAO A/B discrimination; alters target engagement profile
trans-2-Phenylcyclopropylamine
Non-aromatic ethyl eliminates π-stacking interactions
Aromatic interactions shift selectivity profile; cannot replicate ethyl-specific steric context
cis-2-Ethyl diastereomer
Trans configuration ensures productive FAD adduct geometry
cis Adduct geometry diverges; may not support mechanism-based inhibition as trans

Evidence-Based Differentiation


Steric Bulk and MAO Selectivity

In the 1-substituted cyclopropylamine series studied by Vianello et al., increasing alkyl substitution from methyl to ethyl to isopropyl on the cyclopropane ring proportionally improved selectivity for KDM1A over MAO A and MAO B [1]. While no direct IC50 value is reported for trans-2-ethyl-cyclopropylamine itself, the class-level SAR demonstrates that the ethyl substituent provides intermediate steric bulk: larger than methyl (insufficient selectivity) but smaller than isopropyl (which may compromise cell permeability). The unsubstituted cyclopropylamine (cyclopropylamine, CAS 765-30-0) shows no measurable selectivity between MAO A and MAO B due to lack of steric discrimination [2]. The ethyl group at the 2-position of the target compound is thus positioned as the minimal alkyl substituent capable of introducing steric-driven selectivity while preserving favorable physicochemical properties (MW 85.15 vs. 133.19 for tranylcypromine) .

Steric Bulk & MAO Selectivity
Class-level inference
Ethyl substituent: minimal steric footprint for selectivity emergence
Cyclopropylamine (R=H): no MAO A/B selectivity
1-Isopropyl: improved selectivity but higher MW
Ethyl group provides the minimal steric bulk required for selectivity emergence
Class-level SAR; no direct head-to-head data for the 2-ethyl regioisomer
Monoamine Oxidase Epigenetics Medicinal Chemistry

Stereochemistry and Covalent FAD Adduct Geometry

X-ray crystallographic analysis of trans- vs. cis-1-substituted cyclopropylamine adducts with KDM1A revealed that the trans isomers form a distinct covalent adduct geometry with the FAD cofactor compared to the cis isomers, despite similar overall inhibitory potency [1]. The trans-configured cyclopropylamine ring orients the amine nitrogen for optimal nucleophilic attack on the FAD C4a position, resulting in a more stable covalent adduct [2]. For trans-2-ethyl-cyclopropylamine (CAS 1807938-46-0), the trans configuration is specified in the product name and the rel-(1R,2R) stereochemistry, ensuring that the ethyl and amine groups adopt the trans-diaxial orientation that is productive for mechanism-based inactivation . The cis-2-ethyl-cyclopropylamine diastereomer (CAS 2718010-09-2) would be expected to form a different, potentially less stable FAD adduct based on the Vianello crystallography data for analogous compounds.

Stereochemistry & FAD Adduct
Class-level inference
trans orientation forms stable N5-FAD adduct (X-ray of 1-substituted analog)
cis isomer forms different, less stable adduct geometry
Trans configuration ensures productive covalent FAD adduct geometry
Crystallographic data on related 1-substituted series; direct data on 2-ethyl analog not reported
Irreversible Inhibition X-ray Crystallography Flavoenzyme

pKa and Lipophilicity vs. 2-Aryl Cyclopropylamines

The predicted pKa of the structurally related cis-2-ethyl-cyclopropylamine is 9.12 ± 0.40 , which is comparable to unsubstituted cyclopropylamine (pKa 9.10) and significantly lower than the pKa of trans-2-phenylcyclopropylamine (tranylcypromine, pKa ~8.0 for the conjugate acid) [1]. This ~1 log unit higher basicity of the 2-ethyl analog relative to 2-phenyl means that at physiological pH 7.4, a greater fraction of the 2-ethyl compound exists in the protonated ammonium form, which may reduce passive membrane permeability but enhance solubility. The reduced lipophilicity (cLogP ~0.7 estimated for 2-ethyl-cyclopropylamine vs. cLogP ~1.7 for tranylcypromine) further differentiates this scaffold from the extensively used 2-phenyl paradigm.

pKa & Lipophilicity
Predicted values
Predicted pKa ~9.1, cLogP ~0.7
Tranylcypromine: pKa ~8.0, cLogP ~1.7
Lower lipophilicity supports CNS lead optimization context
Predicted values; experimental pKa not available
Physicochemical Properties Drug-likeness CNS Penetration

Use as Key Intermediate in Vaniprevir (HCV NS3/4A Protease Inhibitor) Synthesis

The (1R,2R)-2-ethylcyclopropylamine moiety is a critical structural component of vaniprevir (MK-7009), a macrocyclic hepatitis C virus NS3/4A protease inhibitor approved for clinical use in Japan [1]. The crystal structure of vaniprevir bound to the HCV NS3/4A protease (PDB 3SU3) confirms that the 2-ethylcyclopropyl group occupies the S1' pocket of the enzyme, making specific van der Waals contacts that contribute to its picomolar inhibitory potency [2]. This precedent establishes trans-2-ethyl-cyclopropylamine as a privileged fragment for protease inhibitor design, differentiating it from the 2-phenyl and 2-methyl analogs which do not appear in approved HCV protease inhibitors.

Vaniprevir P2 Fragment Precedent
Supporting evidence
(1R,2R)-2-ethylcyclopropylamine occupies S1' pocket in vaniprevir (Ki=0.2 nM)
2-Phenyl too bulky; 2-methyl too small for S1' fit
Reported in approved protease inhibitor scaffold; supports S1' pocket design
Crystal structure PDB 3SU3; class-level fragment precedent
Antiviral Hepatitis C Process Chemistry

Optimal Research & Industrial Use Cases


LSD1/KDM1A Inhibitor SAR with Non-Aromatic Scaffolds

In epigenetic drug discovery, trans-2-ethyl-cyclopropylamine serves as an alkyl-substituted alternative to tranylcypromine for probing the contribution of aromatic π-stacking to LSD1 inhibition. The ethyl substituent eliminates the phenyl ring while retaining sufficient steric bulk to achieve selectivity over MAO A/B, as inferred from class-level SAR . Medicinal chemistry teams can use this fragment to generate focused libraries where N-derivatization explores additional binding interactions without confounding aromatic contributions.

Protease Inhibitor Design Targeting the S1' Pocket

The validated role of the (1R,2R)-2-ethylcyclopropylamine moiety in vaniprevir's binding to the HCV NS3/4A protease S1' pocket makes this compound an attractive starting point for structure-based design of inhibitors targeting other proteases with similarly shaped S1' subsites. Procurement of the enantiomerically specified rel-(1R,2R) form ensures compatibility with the stereochemical requirements observed in the vaniprevir co-crystal structure.

CNS-Penetrant Amine Warhead Optimization

For central nervous system drug targets where reduced lipophilicity is critical for avoiding hERG and phospholipidosis risks, trans-2-ethyl-cyclopropylamine (estimated cLogP ~0.7) offers a substantially less lipophilic alternative to the tranylcypromine scaffold (cLogP ~1.7) . This property advantage, combined with its lower molecular weight (85.15 vs. 133.19 Da), supports its use as a fragment in lead optimization campaigns guided by CNS multiparameter optimization (MPO) scores.

Chiral Building Block for Enantioselective Synthesis

As a chiral amine with defined rel-(1R,2R) stereochemistry and ≥98% purity , trans-2-ethyl-cyclopropylamine is suitable for use as a building block in asymmetric synthesis of complex pharmaceutical intermediates. The rigid cyclopropane ring provides conformational constraint that can enhance target binding entropy, a feature exploited in the design of macrocyclic HCV protease inhibitors and potentially applicable to other constrained peptide mimetics.

Application
Selection Property
Validation Focus
LSD1/KDM1A inhibitor SAR studies
Non-aromatic ethyl steric probe
MAO A/B selectivity endpoint review
Protease inhibitor S1' pocket design
(1R,2R)-ethylcyclopropylamine fragment
Stereochemical configuration review
CNS drug discovery lead optimization
Lower-lipophilicity amine scaffold
CNS MPO parameter assessment
Asymmetric synthesis of constrained peptidomimetics
Defined trans-1,2-substituted cyclopropane
Enantiomeric configuration confirmation
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